molecular formula C9H13ClN2O B1654190 N-Methyl-3-(methylamino)benzamide hydrochloride CAS No. 2126178-71-8

N-Methyl-3-(methylamino)benzamide hydrochloride

Cat. No.: B1654190
CAS No.: 2126178-71-8
M. Wt: 200.66
InChI Key: FNCLYEFSCQYIMU-UHFFFAOYSA-N
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Description

“N-Methyl-3-(methylamino)benzamide hydrochloride” is a chemical compound with the CAS Number: 2361676-45-9 . It has a molecular weight of 186.64 . It is stored at room temperature and is available in powder form . It is also known to be a potent PDE10A (phosphodiesterase) inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 186.64 .

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylamino)benzamide hydrochloride is not well understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of poly(ADP-ribose) polymerase, this compound has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-3-(methylamino)benzamide hydrochloride in lab experiments is its high solubility in water, which makes it easy to work with. This compound is also relatively inexpensive and readily available. One limitation of using this compound is its potential toxicity, as it has been shown to be cytotoxic to certain cell lines. Additionally, this compound may not be suitable for use in certain experiments due to its specific chemical properties.

Future Directions

There are a number of future directions for research involving N-Methyl-3-(methylamino)benzamide hydrochloride. One area of interest is the development of this compound-based drugs and therapies for the treatment of cancer and other diseases. Another area of interest is the study of this compound's effects on the immune system, as it has been shown to have immunomodulatory properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

N-Methyl-3-(methylamino)benzamide hydrochloride has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a substrate for enzyme assays, and as a precursor for the synthesis of other chemical compounds. This compound has also been used in the development of new drugs and therapies, as it has been shown to have potential as an anticancer agent.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

N-methyl-3-(methylamino)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCLYEFSCQYIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-71-8
Record name Benzamide, N-methyl-3-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126178-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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